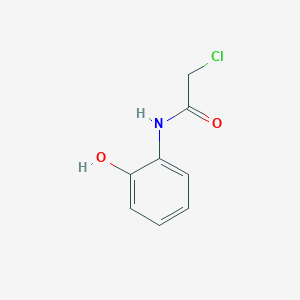

2-chloro-N-(2-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLWMLQTDMZVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325602 | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-68-9 | |

| Record name | 10147-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2'-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Mechanism of Action of 2-chloro-N-(2-hydroxyphenyl)acetamide

A Senior Application Scientist's Synthesis of its Multifaceted Biological Activities

Authored by Gemini, Senior Application Scientist

Abstract

2-chloro-N-(2-hydroxyphenyl)acetamide, a halogenated derivative of the paracetamol isomer N-(2-hydroxyphenyl)acetamide, is emerging as a molecule of significant interest to the scientific community. The introduction of a chloro group to the acetamide moiety appears to be a critical structural alteration that imparts potent and diverse biological activities not observed in the parent compound. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)acetamide, with a primary focus on its antifungal properties. Furthermore, we will explore its putative anti-inflammatory and pro-apoptotic mechanisms, drawing insights from the well-documented activities of its structural analogues. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising bioactive compound.

Introduction: The Significance of the Chloro-Acetamide Moiety

The core structure of N-(2-hydroxyphenyl)acetamide is recognized for its anti-inflammatory potential and has been investigated for its role in preventing cardiovascular diseases and rheumatoid arthritis. However, the addition of a chlorine atom to the alpha-carbon of the acetamide group in 2-chloro-N-(2-hydroxyphenyl)acetamide dramatically enhances its biological activity, particularly its antimicrobial effects. For instance, while N-(2-hydroxyphenyl)acetamide shows no activity against Candida albicans, the chlorinated derivative, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibits 96.6% of C. albicans strains, highlighting the essential role of the chloro group.[1] Chloroacetamides are known to be reactive compounds, often acting as alkylating agents that can form covalent bonds with biological macromolecules, a feature that likely underpins their potent bioactivity.

Antifungal Mechanism of Action: A Tale of Two Fungal Genera

The antifungal activity of chloroacetamide derivatives has been a primary focus of research. Studies on close structural analogs of 2-chloro-N-(2-hydroxyphenyl)acetamide have revealed what appear to be species-specific mechanisms of action.

Action against Aspergillus Species: A Dual-Pronged Attack

Research on the analog 2-chloro-N-phenylacetamide suggests a multifaceted mechanism of action against filamentous fungi like Aspergillus flavus and Aspergillus niger.[2][3][4][5][6] The primary modes of action are believed to be:

-

Interaction with Ergosterol: This compound likely binds to ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to increased permeability and ultimately cell death. This mechanism is similar to that of polyene antifungals like Amphotericin B.[2][3][4][5][6]

-

Inhibition of DNA Synthesis: Molecular docking studies suggest that 2-chloro-N-phenylacetamide may also inhibit thymidylate synthase, a crucial enzyme in the DNA synthesis pathway.[2][4][5][6] By blocking this enzyme, the compound prevents fungal cell replication.

The following diagram illustrates the proposed dual mechanism of action in Aspergillus species.

Caption: Proposed dual antifungal mechanism in Aspergillus.

Action against Candida Species: An Alternative Pathway

Interestingly, the mechanism of action against yeast-like fungi such as Candida albicans and Candida parapsilosis appears to differ. Studies on 2-chloro-N-phenylacetamide have shown that its antifungal activity against these species is not mediated by binding to ergosterol or causing significant damage to the fungal cell wall.[7][8] This suggests an alternative, yet to be fully elucidated, mechanism of action in Candida. It is plausible that the alkylating nature of the chloroacetamide moiety allows it to covalently modify essential enzymes or proteins within the fungal cell, leading to cytotoxicity. Further research is required to identify these specific molecular targets in Candida.

Putative Anti-inflammatory and Pro-apoptotic Mechanisms

While direct evidence for the anti-inflammatory and pro-apoptotic activities of 2-chloro-N-(2-hydroxyphenyl)acetamide is still emerging, compelling insights can be drawn from its non-chlorinated parent compound, N-(2-hydroxyphenyl)acetamide.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models.[9][10] Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways:

-

Inhibition of Pro-inflammatory Cytokines: The compound has been shown to reduce the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[9][10]

-

Downregulation of the NF-κB Pathway: N-(2-hydroxyphenyl)acetamide is thought to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous genes involved in inflammation.

-

Modulation of the RANK/RANKL Pathway: The compound has also been shown to attenuate the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is crucial in inflammation and bone metabolism.[11]

Given that 2-chloro-N-(2-hydroxyphenyl)acetamide retains the core structure of its parent compound, it is highly probable that it shares these anti-inflammatory mechanisms. The enhanced reactivity of the chloroacetamide group may even potentiate these effects.

The following diagram depicts the likely anti-inflammatory signaling pathway.

Caption: Putative anti-inflammatory mechanism of action.

Pro-apoptotic Potential: Inducing Programmed Cell Death

The parent compound, N-(2-hydroxyphenyl)acetamide, has been reported to exhibit strong apoptotic activity against U87 glioblastoma cells.[12] While the precise signaling cascade remains to be fully elucidated, this finding suggests that 2-chloro-N-(2-hydroxyphenyl)acetamide may also possess pro-apoptotic properties. The general mechanism of apoptosis involves the activation of a cascade of enzymes called caspases, which orchestrate the dismantling of the cell. The reactive chloroacetamide moiety could potentially induce apoptosis by covalently modifying and inactivating key anti-apoptotic proteins or by inducing cellular stress that triggers the apoptotic program.

The Role of Covalent Modification: A Unifying Hypothesis?

A recurring theme in the biological activity of chloroacetamides is their ability to act as alkylating agents. Specifically, the electrophilic carbon of the chloroacetyl group can react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, to form a stable covalent bond. This irreversible modification can lead to the inactivation of enzymes or the disruption of protein-protein interactions. It is plausible that this covalent modification is a unifying principle underlying the diverse biological effects of 2-chloro-N-(2-hydroxyphenyl)acetamide, from its antifungal action to its potential anti-inflammatory and pro-apoptotic activities. Identifying the specific protein targets of this covalent modification will be a critical area for future research.

Experimental Protocols

To facilitate further research into the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)acetamide, we provide the following detailed experimental protocols for assessing its key biological activities.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method and is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Materials:

-

2-chloro-N-(2-hydroxyphenyl)acetamide

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antifungal Stock Solution: Dissolve 2-chloro-N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate. Create a serial two-fold dilution of the compound by adding 100 µL of the stock solution to the first well and then transferring 100 µL to the subsequent wells.

-

Inoculum Preparation: Grow the fungal strain in an appropriate broth medium overnight. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Data Presentation:

| Fungal Strain | 2-chloro-N-(2-hydroxyphenyl)acetamide MIC (µg/mL) |

| Candida albicans ATCC 90028 | [Insert experimental data] |

| Aspergillus fumigatus ATCC 204305 | [Insert experimental data] |

Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

-

Mammalian cell line (e.g., a cancer cell line)

-

2-chloro-N-(2-hydroxyphenyl)acetamide

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of 2-chloro-N-(2-hydroxyphenyl)acetamide for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caption: Experimental workflow for apoptosis detection.

Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to assess the effect of the compound on the activation of the NF-κB signaling pathway.[15]

Materials:

-

Mammalian cell line (e.g., macrophages)

-

2-chloro-N-(2-hydroxyphenyl)acetamide

-

LPS (lipopolysaccharide) for stimulation

-

Antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Pre-treat cells with 2-chloro-N-(2-hydroxyphenyl)acetamide for a specified time, followed by stimulation with LPS to induce NF-κB activation.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the phosphorylation of p65 and IκBα in the presence of the compound would indicate inhibition of the NF-κB pathway.

Conclusion and Future Directions

2-chloro-N-(2-hydroxyphenyl)acetamide is a promising bioactive molecule with a multifaceted mechanism of action. Its potent antifungal activity, particularly against clinically relevant fungal pathogens, warrants further investigation for the development of new antifungal agents. The likely species-specific nature of its antifungal mechanism highlights the importance of detailed mechanistic studies for different fungal targets. Furthermore, its putative anti-inflammatory and pro-apoptotic activities, inferred from its structural relationship to N-(2-hydroxyphenyl)acetamide, open up exciting avenues for its exploration in the context of inflammatory diseases and cancer.

Future research should focus on:

-

Elucidating the precise molecular targets of 2-chloro-N-(2-hydroxyphenyl)acetamide in Candida species.

-

Confirming its anti-inflammatory and pro-apoptotic activities through direct experimental evidence.

-

Identifying the specific proteins that are covalently modified by this compound.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of fungal infections, inflammation, and cancer.

A deeper understanding of the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)acetamide will undoubtedly pave the way for its potential therapeutic applications.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Retrieved from [Link]

-

How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. Retrieved from [Link]

-

N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats. (2017). Inflammation, 40(4), 1177-1190. Retrieved from [Link]

-

What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved from [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2021). SciELO. Retrieved from [Link]

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). International Immunopharmacology, 10(8), 900-905. Retrieved from [Link]

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. (2010). ResearchGate. Retrieved from [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). ResearchGate. Retrieved from [Link]

-

Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. Retrieved from [Link]

-

Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (2020). International Journal of Molecular Sciences, 21(24), 9635. Retrieved from [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Brazilian Journal of Biology, 84, e255080. Retrieved from [Link]

-

NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). (n.d.). Fivephoton Biochemicals. Retrieved from [Link]

-

Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. (2019). Mycoses, 62(9), 816-824. Retrieved from [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Retrieved from [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). International Journal of Molecular Sciences, 21(17), 6296. Retrieved from [Link]

Sources

- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)acetamide: Properties, Synthesis, and Characterization

Introduction

In the landscape of medicinal chemistry and drug development, N-arylacetamides serve as crucial intermediates for the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] Among these, 2-chloro-N-(2-hydroxyphenyl)acetamide (CAS No. 10147-68-9) emerges as a molecule of significant interest.[2] Its structure, featuring a reactive chloroacetyl group, a phenolic hydroxyl moiety, and an amide linkage, provides a versatile scaffold for synthetic modifications. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and insights into its potential applications for researchers, scientists, and drug development professionals. The core structure, N-(2-hydroxyphenyl)acetamide, is noted for its anti-inflammatory and apoptotic activities, making this chlorinated derivative a valuable subject for structure-activity relationship (SAR) studies and as a precursor for novel therapeutic agents.[3]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is foundational for any scientific investigation. The key identifiers and structural details for 2-chloro-N-(2-hydroxyphenyl)acetamide are summarized below.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2-hydroxyphenyl)acetamide[2] |

| CAS Number | 10147-68-9[2] |

| Molecular Formula | C₈H₈ClNO₂[2] |

| Molecular Weight | 185.61 g/mol [2] |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCl)O[2] |

| InChI | InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12)[2] |

| InChIKey | PLLWMLQTDMZVDE-UHFFFAOYSA-N[2] |

The molecule's two-dimensional structure, featuring an ortho-substituted hydroxyphenyl ring, is depicted below.

Caption: 2D structure of 2-chloro-N-(2-hydroxyphenyl)acetamide.

Physical and Chemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility to reactivity.

Table 2: Physicochemical Properties of 2-chloro-N-(2-hydroxyphenyl)acetamide

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 120 - 122 °C (for a related isomer) | [4] |

| XLogP3 | 1.3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO, with lower solubility in water. | [5] |

Expert Insights: The XLogP3 value of 1.3 suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability. The presence of both hydrogen bond donors (the phenolic -OH and amide N-H) and acceptors (the carbonyl oxygen and hydroxyl oxygen) indicates the compound's potential to engage in significant intermolecular hydrogen bonding, which typically influences its melting point and solubility in protic solvents.[2] The chloroacetyl moiety is a potent electrophile, making this site highly susceptible to nucleophilic substitution reactions, a feature frequently exploited in the synthesis of more complex derivatives.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide is achieved through the acylation of 2-aminophenol with chloroacetyl chloride.[6][7] This is a classic nucleophilic acyl substitution reaction.

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is an effective solvent for 2-aminophenol and helps to protonate the amino group to a small extent, modulating its reactivity.[7]

-

Temperature Control: The reaction is highly exothermic. Maintaining the temperature between 0-5°C using an ice bath is critical to prevent side reactions, such as di-acylation or polymerization, and to ensure a higher yield of the desired product.

-

Reagent Addition: Chloroacetyl chloride is added portion-wise to control the reaction rate and temperature.[7]

-

Work-up: The addition of a sodium acetate solution after the reaction serves to neutralize the HCl byproduct and any excess acetic acid, facilitating the precipitation of the crude product from the aqueous medium.[6]

-

Purification: Recrystallization from ethanol is a standard and effective method for purifying N-arylacetamides, yielding a product with high purity suitable for subsequent applications and analysis.[7]

Spectral Data and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. Below is an expert interpretation of the expected spectral data.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. For the related para-isomer, characteristic peaks are observed that can be extrapolated to the ortho-isomer.

Expected Characteristic Peaks:

-

~3385 cm⁻¹ (Broad): O-H stretching of the phenolic hydroxyl group.

-

~3200 cm⁻¹ (Sharp): N-H stretching of the secondary amide.

-

~1640 cm⁻¹ (Strong): C=O stretching (Amide I band), a very strong and characteristic absorption.[1]

-

~1540 cm⁻¹: N-H bending (Amide II band).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1450 cm⁻¹: Aromatic C=C ring stretching.

-

~750 cm⁻¹: C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in DMSO-d₆, as seen with the para-isomer, due to good solubility and the ability to observe exchangeable protons.[7]

¹H NMR (500 MHz, DMSO-d₆):

-

δ ~10.2 ppm (s, 1H): N-H proton of the amide. The chemical shift is concentration-dependent and the peak is often broad.

-

δ ~9.2 ppm (s, 1H): O-H proton of the phenol. This peak is also broad and its position can vary.

-

δ ~7.3-6.7 ppm (m, 4H): Aromatic protons (Ar-H). The ortho-substitution pattern will lead to a complex multiplet.

-

δ ~4.2 ppm (s, 2H): Methylene protons (CH₂) adjacent to the chlorine and carbonyl group. This signal appears as a sharp singlet.[1]

¹³C NMR (125 MHz, DMSO-d₆):

-

δ ~165 ppm: Carbonyl carbon (C=O) of the amide.[1]

-

δ ~154-117 ppm: Aromatic carbons. Six distinct signals are expected due to the lack of symmetry. The carbon attached to the hydroxyl group will be the most downfield in this region.

-

δ ~43 ppm: Methylene carbon (CH₂) of the chloroacetyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: A key feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio. This is the characteristic isotopic signature of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl). For this molecule, peaks would be expected at m/z 185 and 187.

-

Key Fragmentation: A prominent fragment would likely result from the loss of the chloroacetyl group (•CH₂Cl) or cleavage of the amide bond, leading to a base peak corresponding to the hydroxyphenyl moiety. The NIST Mass Spectrometry Data Center shows a top peak at m/z 109 for the meta-isomer, corresponding to the aminophenol fragment.[8]

Self-Validating Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and characterization of 2-chloro-N-(2-hydroxyphenyl)acetamide.

Protocol 1: Synthesis

Objective: To synthesize 2-chloro-N-(2-hydroxyphenyl)acetamide from 2-aminophenol.

Materials:

-

2-Aminophenol

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate trihydrate

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

-

Dissolve 2-aminophenol (1 equivalent) in glacial acetic acid in an Erlenmeyer flask with stirring.

-

Cool the flask in an ice bath to 0-5°C.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 20-30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

-

Prepare a saturated solution of sodium acetate in water. Slowly add this solution to the reaction mixture until precipitation is complete and the solution is neutralized.[6]

-

Stir the resulting slurry at room temperature for 30 minutes.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.

-

Dry the crude product in a desiccator or a vacuum oven at low heat.

-

Recrystallize the crude solid from hot ethanol to obtain pure, crystalline 2-chloro-N-(2-hydroxyphenyl)acetamide.[6]

Protocol 2: Characterization by FTIR (KBr Pellet)

Objective: To obtain an infrared spectrum of the synthesized product.

Procedure:

-

Thoroughly grind 1-2 mg of the dried product with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum (air) and then the sample spectrum over the range of 4000-400 cm⁻¹.

-

Validate the spectrum by identifying the key characteristic peaks as outlined in Section 4.1.

Conclusion and Future Directions

2-chloro-N-(2-hydroxyphenyl)acetamide is a valuable and versatile chemical intermediate. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol, and the analytical methods required for its structural confirmation. The inherent reactivity of the chloroacetyl group, combined with the substitution pattern on the phenyl ring, makes this compound an excellent starting point for the development of new chemical entities. For professionals in drug discovery, this molecule can serve as a key building block in the synthesis of targeted libraries aimed at kinases, proteases, or other enzymes where covalent modification or specific hydrogen bonding interactions are desired. Further research into its biological activity profile and that of its derivatives is warranted and holds promise for future therapeutic innovations.

References

-

Yilmaz Obali, A., et al. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate (n.d.). Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis (n.d.). 2-chloro-N-hydroxy-2-phenylacetamide. Retrieved from [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Retrieved from [Link]

-

Yusufov, M.S., et al. (2021). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved from [Link]

-

Alsubari, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Central Asian Journal of Medical and Natural Sciences. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

-

Solubility of Things (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | 5925-80-4 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-(3-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 573275 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-Chloro-N-(2-hydroxyphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-N-(2-hydroxyphenyl)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by its derivatives, with a primary focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) that govern their efficacy. Furthermore, this guide furnishes detailed experimental protocols for key biological assays, offering a practical resource for researchers in the field. The synthesis of technical data, mechanistic insights, and validated methodologies aims to empower drug discovery and development professionals to harness the full potential of this promising class of compounds.

Introduction: The Chemical and Therapeutic Significance

The acetamide functional group is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1] Its presence is critical to the function of a wide array of drugs, underpinning activities from antibacterial to analgesic.[1][2] When incorporated into an N-(2-hydroxyphenyl)acetamide structure, and further functionalized with a 2-chloro group, a molecule with significant therapeutic potential emerges. The core structure combines a salicylamide-like moiety, known for its anti-inflammatory properties, with a reactive chloroacetamide group, which is crucial for covalent interactions with biological targets.

The addition of the chlorine atom to the alpha-carbon of the acetamide is not a trivial modification; it is frequently essential for potent biological activity. For instance, while N-(2-hydroxyphenyl)acetamide shows no activity against the fungus Candida albicans, the introduction of a chloro group, forming 2-chloro-N-(2-hydroxyphenyl)acetamide, results in a compound capable of inhibiting 96.6% of C. albicans strains.[1] This dramatic enhancement underscores the importance of the chloroacetamide moiety in mediating the compound's effects and serves as a central theme in the exploration of its derivatives.

This guide will systematically dissect the major biological activities reported for this class of compounds, providing the scientific rationale behind their mechanisms and the practical details of their evaluation.

Synthesis and Characterization

The foundational synthesis of 2-chloro-N-(hydroxyphenyl)acetamide derivatives is typically achieved through a straightforward chloroacetylation of the corresponding aminophenol.[3][4] This reaction involves treating the aminophenol with chloroacetyl chloride, often in a suitable solvent like acetic acid, acetonitrile, or tetrahydrofuran.[3][4]

General Synthetic Protocol: Chloroacetylation of Aminophenols

Rationale: This method is widely adopted due to its efficiency and the high reactivity of chloroacetyl chloride with the amino group of the aminophenol. The choice of solvent can influence reaction kinetics and product purity. Anhydrous conditions are preferred to prevent hydrolysis of the acid chloride.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting aminophenol (e.g., 2-aminophenol) in an appropriate anhydrous solvent (e.g., glacial acetic acid or dry tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Place the flask in an ice bath to maintain a temperature of 0-5°C. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.

-

Reagent Addition: Add chloroacetyl chloride dropwise to the cooled, stirring solution over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and acid, and then dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[3][4][5]

Antimicrobial Activity

Derivatives of 2-chloro-N-(hydroxyphenyl)acetamide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria as well as fungi.[3][4][5]

Mechanism of Action

The primary mechanism of antimicrobial action is believed to stem from the electrophilic nature of the α-carbon in the chloroacetamide moiety. This allows the molecule to act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes or proteins. This irreversible inhibition disrupts critical cellular processes, leading to bacterial or fungal cell death. The hydroxyphenyl ring can also contribute to activity through interactions with the microbial cell membrane or by chelating metal ions essential for microbial growth.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these derivatives is highly dependent on their substitution patterns.

-

The Chloro Group: As previously noted, the presence of the 2-chloro group is often indispensable for potent activity.[1]

-

Hydroxyphenyl Ring Position: The relative position of the hydroxyl group on the phenyl ring (ortho, meta, or para) influences activity. Studies on 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]

-

Substituents on the Phenyl Ring: The addition of other functional groups to the phenyl ring can modulate the antimicrobial spectrum and potency. Electron-withdrawing groups, such as fluoro or nitro groups, can enhance activity.[1]

Key Experimental Data

The following table summarizes representative antimicrobial activity data for selected derivatives.

| Compound | Test Organism | Activity Metric (e.g., Zone of Inhibition) | Reference |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition | [1] |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Gram-positive & Gram-negative bacteria | Appreciable antibacterial activity | [3][4] |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Gram-positive & Gram-negative bacteria | Appreciable antibacterial activity | [3][4] |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Moderate to weak activity | [1] |

Experimental Protocol: Agar Well Diffusion Assay

Rationale: This method is a standard, reliable technique for screening the antimicrobial activity of new compounds. It provides a clear visual indication of growth inhibition, allowing for a qualitative and semi-quantitative assessment of a compound's efficacy.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard) of the test organism in sterile saline or broth.

-

Seeding: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (typically 6 mm in diameter) in the seeded agar using a sterile cork borer.

-

Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into the wells.

-

Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic (e.g., tetracycline) as a positive control.[6]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Anticancer Activity

The chloroacetamide scaffold is a key feature in several anticancer agents, and its incorporation into the N-(2-hydroxyphenyl)acetamide structure has yielded derivatives with significant cytotoxic activity against various cancer cell lines.[7][8][9]

Mechanism of Action

The anticancer effects of these compounds are often multifactorial.

-

Apoptosis Induction: Many derivatives induce programmed cell death (apoptosis). For example, N-(2-hydroxyphenyl)acetamide (NA-2), a closely related precursor, induces apoptosis in MCF-7 breast cancer cells by increasing the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway.[10]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. NA-2 was shown to arrest the cell cycle at the G0/G1 phase in MCF-7 cells.[10]

-

Enzyme Inhibition: A potential mechanism for 2-chloroacetamide derivatives is the inhibition of enzymes critical for cancer cell survival, such as glutathione S-transferase (GST).[7] Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates bind effectively to GST, potentially inhibiting its function and rendering cancer cells more susceptible to oxidative stress.[7]

Key Experimental Data

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Derivative | Cell Line | IC₅₀ Value | Reference |

| N-(2-hydroxyphenyl)acetamide (NA-2) | MCF-7 (Breast Cancer) | 1.65 mM | [10] |

| 2-chloroacetamide with thiazole scaffold | Jurkat (T-cell Leukemia) | Significant cytotoxicity | [7] |

| 2-chloroacetamide with thiazole scaffold | MDA-MB-231 (Breast Cancer) | Significant cytotoxicity | [7] |

| N-Aryl substituted 2-chloroacetamide | PANC-1 (Pancreatic) | 4.6 µM | [9] |

| N-Aryl substituted 2-chloroacetamide | HepG2 (Liver) | 2.2 µM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust and widely used method for screening the cytotoxic effects of chemical compounds on cultured cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

The N-(2-hydroxyphenyl)acetamide core, being a derivative of salicylamide, possesses inherent anti-inflammatory potential. The N-acylhydrazone moiety, which shares structural similarities, is well-documented for its anti-inflammatory and analgesic properties.[11][12][13] These compounds often exert their effects by modulating key inflammatory pathways.

Mechanism of Action

The anti-inflammatory action of salicylates and related compounds is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[14] By inhibiting NF-κB activity, these compounds can effectively suppress the inflammatory response. Some derivatives may also inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of pain and inflammation.[15]

Structure-Activity Relationship (SAR)

For salicylate derivatives, specific structural modifications can significantly enhance anti-inflammatory potency:

-

Amidation: Converting the carboxylic acid group of salicylic acid to an amide increases the ability to suppress NF-κB activity.[14]

-

Halogenation: Adding a chlorine atom at the 5-position of the salicylic ring also confers an additive NF-κB inhibitory effect.[14]

-

N-Substitution: Further modification of the amide nitrogen with hydrophobic groups, such as a phenethylamine, can lead to even greater potency.[14]

These principles suggest that modifying the 2-chloro-N-(2-hydroxyphenyl)acetamide scaffold—for instance, by adding substituents to the hydroxyphenyl ring—could be a promising strategy for developing potent anti-inflammatory agents.

Future Perspectives and Conclusion

The family of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives represents a versatile and highly adaptable chemical scaffold with a broad spectrum of biological activities. The essential role of the 2-chloro group in potentiating antimicrobial and anticancer effects has been clearly established. The core structure provides a foundation for further chemical exploration, with significant opportunities for developing more potent and selective therapeutic agents.

Future research should focus on:

-

Elucidating Detailed Mechanisms: While primary mechanisms have been proposed, further studies are needed to identify the specific molecular targets and signaling pathways for the most potent derivatives.

-

Expanding SAR Studies: A systematic synthesis and screening of a wider range of derivatives will help to build more comprehensive SAR models, guiding the rational design of next-generation compounds.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Kassab, A. E. (2024). N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. Current Pharmaceutical Design, 30(5), 333-351. Available at: [Link][11]

-

Kassab, A. E. (2024). N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. PubMed. Available at: [Link][12]

-

Bravo, B. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. Available at: [Link][1]

-

Yusufov, M. S. et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link][3]

-

Yusufov, M. S. et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. Available at: [Link][4]

-

Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link][5]

-

Koval, O. et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Available at: [Link][7]

-

Kim, T. H. et al. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link][6]

-

Khan, A. K. M. et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link][15]

-

Unknown Author. (2014). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. Available at: [Link][9]

-

Perveen, S. et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed. Available at: [Link][10]

-

Kim, K. S. et al. (2011). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. PubMed. Available at: [Link][14]

-

Kamal, A. et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. Available at: [Link][2]

-

de Oliveira, R. B. et al. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. PubMed. Available at: [Link][16]

-

Unsalan, S. & Taslimi, P. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI. Available at: [Link][13]

Sources

- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

- 4. repo.journalnx.com [repo.journalnx.com]

- 5. ijpsr.info [ijpsr.info]

- 6. irejournals.com [irejournals.com]

- 7. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]

- 14. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 16. Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks essential for the crystal structure determination and analysis of the title compound, 2-chloro-N-(2-hydroxyphenyl)acetamide. Designed for researchers, medicinal chemists, and material scientists, this document details the journey from synthesis and crystallization to advanced structural elucidation and computational analysis. The protocols and analyses presented herein are grounded in established crystallographic principles, drawing from authoritative studies on analogous molecular structures to ensure a robust and validated approach.

Introduction: The Significance of N-Arylacetamides

N-arylacetamides represent a critical class of organic compounds that serve as fundamental intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents[1][2]. The specific arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of these compounds, including solubility, stability, and bioavailability. Understanding the three-dimensional architecture and the intricate network of intermolecular interactions is therefore paramount for rational drug design and the development of novel functional materials.

This guide focuses on 2-chloro-N-(2-hydroxyphenyl)acetamide, a molecule possessing key functional groups—a hydroxyl group, an amide linkage, and a chloro substituent—that are capable of forming diverse and influential hydrogen bonds and other non-covalent interactions. While the synthesis of this specific ortho-isomer is known[3], this guide will leverage the detailed, peer-reviewed crystallographic methodologies established for its closely related para-isomer, 2-chloro-N-(4-hydroxyphenyl)acetamide, to present a complete and scientifically rigorous workflow[1][4][5].

Synthesis and Crystallization: From Precursors to Single Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide is typically achieved via the acylation of 2-aminophenol with chloroacetyl chloride. The following protocol is adapted from established methods for related N-arylacetamides[4][5].

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1 mmol of 2-aminophenol in 30 mL of glacial acetic acid in a flask suitable for reactions under controlled temperature.

-

Cooling: Place the flask in an ice bath to lower the temperature of the solution, which helps to control the exothermic reaction.

-

Acylation: Add 1.2 mmol of chloroacetyl chloride portion-wise to the stirred solution. The slow addition is crucial to prevent side reactions and ensure a high yield.

-

Reaction Completion & Precipitation: After the addition is complete, add a solution of sodium acetate (25 mL). Continue stirring at room temperature for approximately 30 minutes to allow for the formation of a solid precipitate[5].

-

Isolation and Purification: Filter the resulting solid, wash it thoroughly with cold water to remove any residual acid and salts, and then dry it.

-

Recrystallization for Crystal Growth: Recrystallize the crude product from an ethanol solution. Slow evaporation of the solvent at room temperature is expected to yield colorless, diffraction-quality single crystals[4][5].

Characterization of the Synthesized Compound

Prior to crystallographic analysis, the identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Spectroscopic Analysis: Techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected characteristic signals include stretches for O-H and N-H bonds, the amide C=O bond in FT-IR, and distinct chemical shifts for aromatic and aliphatic protons and carbons in NMR[4][5].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound[2][4].

-

Melting Point: The melting point is a key indicator of purity and should be determined[4][5].

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a specific temperature, often a low temperature like 150 K, to minimize thermal vibrations and obtain a more precise structure.

Experimental Protocol: X-ray Data Collection

-

Crystal Selection & Mounting: Select a well-formed, clear single crystal and mount it on a goniometer head.

-

Unit Cell Determination: Perform an initial series of diffraction images to determine the crystal system and unit cell parameters.

-

Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans.

-

Data Reduction: The raw diffraction data is processed. This involves integrating the reflection intensities, correcting for absorption effects, and scaling the data[6].

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

Caption: Workflow for solving and refining a crystal structure.

The structure is typically solved using direct methods, which provide an initial electron density map from which the positions of most non-hydrogen atoms can be determined. This initial model is then refined using a full-matrix least-squares procedure. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are generally located in difference Fourier maps and refined accordingly[7]. The final refined model is evaluated by metrics such as the R-factor, weighted R-factor (wR), and goodness-of-fit (S)[1].

Table 1: Representative Crystallographic Data (Based on the analogous compound 2-chloro-N-(4-hydroxyphenyl)acetamide)[1]

| Parameter | Value |

| Chemical formula | C₈H₈ClNO₂ |

| Formula weight | 185.60 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.5088 (6) |

| b (Å) | 5.1758 (5) |

| c (Å) | 12.2175 (14) |

| β (°) | 101.649 (10) |

| Volume (ų) | 403.11 (7) |

| Z | 2 |

| Calculated density (Mg m⁻³) | 1.529 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.081 |

| Goodness-of-fit (S) | 1.06 |

Structural Analysis: From Molecular Geometry to Supramolecular Assembly

Once the structure is refined, a detailed analysis is performed to understand its molecular and supramolecular features.

Molecular Conformation

The analysis begins with the geometry of the individual molecule, including bond lengths, bond angles, and torsion angles. For N-arylacetamides, a key feature is the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group, which describes the twist of the molecule[1][4][8]. In the case of the para-isomer, this twist angle is reported as 23.5 (2)°[1][2][4]. Intramolecular hydrogen bonds, such as potential C—H···O or N—H···Cl interactions, are also identified as they can significantly influence the molecular conformation[1][4].

Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of intermolecular interactions. For 2-chloro-N-(2-hydroxyphenyl)acetamide, the hydroxyl and amide groups are prime candidates for forming strong hydrogen bonds.

-

Hydrogen Bonding: N—H···O and O—H···O hydrogen bonds are expected to be dominant interactions, linking molecules into chains, tapes, or more complex three-dimensional networks[1][4][9]. For instance, in the para-isomer, N—H···O and O—H···O hydrogen bonds create tapes of molecules[1][4].

-

Other Interactions: Weaker interactions such as C—H···O, C—H···Cl, and C—H···π(ring) interactions can also play a crucial role in stabilizing the overall crystal structure[8][9].

Table 2: Representative Hydrogen Bond Geometry (Based on the analogous compound 2-chloro-N-(4-hydroxyphenyl)acetamide)[1]

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···O2ⁱ | 0.86 | 2.28 | 3.025 (3) | 145 |

| O1—H1A···O1ⁱⁱ | 0.82 | 2.06 | 2.8585 (17) | 166 |

| (Symmetry codes apply to the specific structure) |

Advanced Computational Analysis: Hirshfeld Surface Analysis

To quantify and visualize the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. This method maps the crystal environment around a molecule, providing insights into the nature and relative importance of different intermolecular contacts.

Methodology: Hirshfeld Surface Analysis

-

Generation: The Hirshfeld surface is generated based on the crystallographic information file (CIF).

-

Surface Mapping: The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts[7].

-

Fingerprint Plots: A 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. This plot can be deconstructed to show the percentage contribution of specific types of contacts (e.g., H···H, O···H, Cl···H) to the overall crystal packing[7][8].

Caption: Workflow for Hirshfeld surface analysis.

For related acetamides, Hirshfeld analysis has shown that contacts involving hydrogen atoms (H···H, C···H, O···H, Cl···H) typically make the largest contributions to the crystal packing[7][8]. This analysis provides a quantitative basis for understanding the forces governing the supramolecular assembly.

Conclusion

The crystal structure analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide provides fundamental insights into its solid-state properties. Through a systematic approach encompassing synthesis, high-quality single-crystal X-ray diffraction, and detailed computational analysis, a complete picture of its molecular conformation and supramolecular architecture can be achieved. The methodologies detailed in this guide, benchmarked against authoritative studies of closely related compounds, offer a robust framework for researchers in drug development and materials science to elucidate and understand the intricate structural chemistry of N-arylacetamides, ultimately enabling the rational design of molecules with tailored properties.

References

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). IUCrData. [Link]

-

Fun, H.-K., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1201. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022). ResearchGate. [Link]

-

2-chloro-N-(2-hydroxyphenyl)acetamide. (n.d.). PubChem. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]

-

Guerrab, W., et al. (n.d.). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... (n.d.). ResearchGate. [Link]

-

Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o949. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Solubility and Stability of 2-chloro-N-(2-hydroxyphenyl)acetamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(2-hydroxyphenyl)acetamide is a molecule of interest in synthetic chemistry and potentially for pharmaceutical development, serving as a versatile intermediate.[1] A comprehensive understanding of its solubility and stability is fundamental for its effective application, from optimizing reaction conditions and purification processes to developing viable formulation strategies. This guide provides a framework for systematically evaluating these critical physicochemical properties. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for empirical determination, and discuss the likely degradation pathways and methodologies for stability assessment. This document is designed to equip researchers with the necessary tools to thoroughly characterize 2-chloro-N-(2-hydroxyphenyl)acetamide, ensuring data integrity and accelerating development timelines.

Introduction and Molecular Profile

2-chloro-N-(2-hydroxyphenyl)acetamide (C₈H₈ClNO₂) is an organic compound featuring a chloroacetamide group attached to a 2-aminophenol backbone.[2] Its molecular structure, with a molecular weight of 185.61 g/mol , dictates its chemical behavior.[2] The molecule possesses several key functional groups that influence its solubility and stability:

-

An Amide Linkage: Susceptible to hydrolysis under acidic or basic conditions.

-

An α-Chloro Group: An electrophilic site prone to nucleophilic substitution.

-

A Phenolic Hydroxyl Group: Can act as a hydrogen bond donor and is susceptible to oxidation. Its acidity will also influence solubility in aqueous media of varying pH.

-

An Aromatic Ring: A nonpolar moiety that contributes to its overall lipophilicity.

The interplay of these groups suggests a molecule with limited aqueous solubility but potential solubility in various organic solvents. Its stability is likely to be challenged by pH extremes and oxidative conditions.

Solubility Profile: A Methodological Approach

A precise understanding of solubility is critical for any application, from synthesis to formulation. While specific quantitative solubility data for 2-chloro-N-(2-hydroxyphenyl)acetamide is not widely published, a systematic experimental determination is straightforward. For related compounds, it has been noted that solubility is influenced by temperature, pH, and the choice of solvent.[3]

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. The molecule's structure, possessing both polar (hydroxyl, amide) and nonpolar (aromatic ring, chlorinated alkyl chain) regions, suggests a broad but nuanced solubility profile.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Specific Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Potential for hydrogen bonding with the hydroxyl and amide groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Can accept hydrogen bonds and engage in dipole-dipole interactions. |

| Nonpolar | Dichloromethane, Chloroform | May dissolve the compound due to the nonpolar aromatic ring and chloro-alkyl moiety. |

| Aqueous Buffers | pH 2, pH 7.4, pH 9 | To assess the impact of the phenolic hydroxyl group's ionization on solubility. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized standard for determining thermodynamic equilibrium solubility.[4]

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of 2-chloro-N-(2-hydroxyphenyl)acetamide to vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial.[4]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[5]

-

Data Calculation: Calculate the solubility, accounting for the dilution factor, and express the results in units such as mg/mL or mol/L.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Forced Degradation and Pathway Analysis

Assessing the stability of 2-chloro-N-(2-hydroxyphenyl)acetamide is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate this process.

Potential Degradation Pathways

The functional groups within the molecule suggest several potential degradation pathways:

-

Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, yielding 2-aminophenol and chloroacetic acid.

-

Nucleophilic Substitution: The α-chloro group is susceptible to substitution by nucleophiles, including hydroxide ions, which would lead to the formation of 2-hydroxy-N-(2-hydroxyphenyl)acetamide.

-

Oxidation: The phenolic hydroxyl group can be oxidized, potentially leading to colored degradation products.

-

Photodegradation: Exposure to UV light may provide the energy to initiate degradation through various radical mechanisms.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study involves exposing the compound to a range of harsh conditions.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm).

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Data Evaluation: Quantify the remaining parent compound and the formation of any degradation products over time.

Visualization of Potential Degradation Pathways

Caption: Potential Degradation Pathways of the Target Molecule.

Conclusion

The solubility and stability of 2-chloro-N-(2-hydroxyphenyl)acetamide are defining parameters for its successful application in research and development. This guide has outlined a robust, systematic approach for the empirical determination of these properties. By combining theoretical predictions with rigorous experimental protocols like the shake-flask method and forced degradation studies, researchers can generate the high-quality, reliable data necessary for process optimization, formulation development, and regulatory submissions. The provided methodologies serve as a foundational framework, empowering scientists to fully characterize this and other novel chemical entities.

References

-

PubChem. 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... Available from: [Link]

-

Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide. Available from: [Link]

-